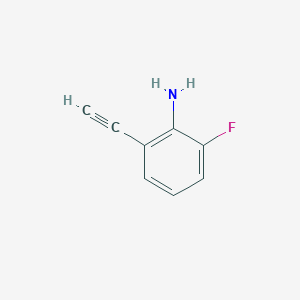

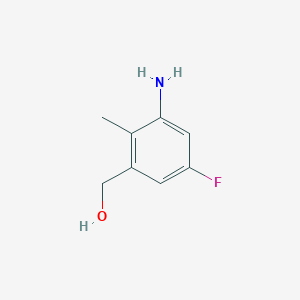

2-ethynyl-6-fluoroaniline

説明

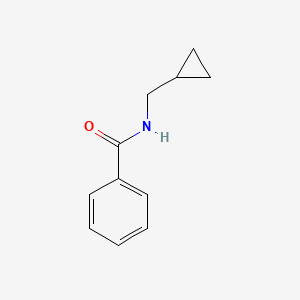

2-Ethynyl-6-fluoroaniline (2-EFA) is a versatile and important chemical compound that has been studied extensively in recent years. It is a member of the aniline family and is composed of a carbon-carbon triple bond, a nitrogen atom, and a fluorine atom. 2-EFA has a wide range of applications in organic synthesis, medicinal chemistry, and drug development.

科学的研究の応用

Enhanced Fluorescence Quenching and Mercury Ion Sensing :

- Zhang et al. (2015) demonstrated the use of ethynyl in enhancing fluorescence quenching based on photoinduced electron transfer (PET). This finding was applied to construct sensitive sensors for mercury ions and cysteine, showcasing the potential of ethynyl compounds in biosensing technologies (Zhang et al., 2015).

Synthesis of Antitumor Compounds :

- McCarroll et al. (2007) explored the synthesis of antitumor compounds using 2-iodoaniline and 5-fluoro-2-iodoaniline. This process involved the incorporation of ethynyl groups, leading to compounds with selective inhibition of cancer cell lines. This research highlights the role of ethynyl and fluoroaniline derivatives in developing novel antitumor agents (McCarroll et al., 2007).

Development of Novel Antimetabolites :

- Sukeda et al. (2003) reported a radical method for introducing ethynyl groups in the synthesis of novel antimetabolites. This methodology was crucial in the development of 2'-deoxy-2'-C-ethynyluridine and -cytidine, indicating the significance of ethynyl groups in creating new drugs (Sukeda et al., 2003).

Radioligand Development for Brain Imaging :

- Siméon et al. (2012) synthesized a compound for imaging metabotropic glutamate receptors in the brain using PET imaging. This study exemplifies the application of ethynyl-modified compounds in neuroimaging and diagnostic research (Siméon et al., 2012).

Improving Photophysical Properties for Solvatochromic Probes :

- Tigreros et al. (2014) investigated the impact of π-conjugated linkers, including ethynyl, on the solvatochromic properties of certain dyes. This research is significant for the development of highly responsive solvatochromic probes (Tigreros et al., 2014).

Synthesis of Carbocyclic Nucleoside Analogs for Antiviral Evaluation :

- Alexandre et al. (2018) synthesized carbocyclic derivatives of MK-8591, a nucleoside analog, and evaluated their antiviral activity. This study demonstrates the application of ethynyl groups in enhancing the efficacy of nucleoside analogs for antiviral therapies (Alexandre et al., 2018).

DNA Labeling and Flow Cytometry in Plant Nuclei :

- Wear et al. (2016) used an ethynyl-modified nucleoside analog, EdU, for DNA labeling in plant cells, facilitating the analysis of cell cycle phases through flow cytometry. This research underlines the utility of ethynyl compounds in advanced cellular biology studies (Wear et al., 2016).

Fluorescent Imaging Strategies Using Propargylated Nucleosides :

- Venkatesham et al. (2019) developed propargylated purine deoxynucleosides for selective imaging of virus replication, particularly HIV. This innovation represents the integration of ethynyl derivatives in diagnostic imaging and virology (Venkatesham et al., 2019).

Metabonomic Assessment of Toxicity in Earthworms :

- Bundy et al. (2002) used a fluoroaniline derivative in a metabonomic study to assess toxicity in earthworms. This research contributes to our understanding of the environmental impact of fluoroaniline compounds (Bundy et al., 2002).

特性

IUPAC Name |

2-ethynyl-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVYEBSUEOWZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-6-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)

![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)

methanone](/img/structure/B6600216.png)

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)

methanone](/img/structure/B6600228.png)

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)